molecular formula C8H10O2 B14012478 (3-(Methoxy-D3)phenyl)methanol

(3-(Methoxy-D3)phenyl)methanol

Katalognummer: B14012478
Molekulargewicht: 141.18 g/mol
InChI-Schlüssel: IIGNZLVHOZEOPV-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Methoxy-D3)phenyl)methanol is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methoxy-D3)phenyl)methanol typically involves the deuteration of methoxybenzene derivatives. One common method is the nucleophilic aromatic substitution reaction, where a deuterated methoxy group is introduced into the benzene ring. This reaction often requires a strong base and a deuterated solvent to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated reagents. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(Methoxy-D3)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction produces hydrocarbons.

Wissenschaftliche Forschungsanwendungen

(3-(Methoxy-D3)phenyl)methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-(Methoxy-D3)phenyl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium atoms can influence the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways. The compound’s unique isotopic composition allows researchers to distinguish it from non-deuterated analogs, facilitating detailed studies of its behavior and effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-Methoxyphenyl)methanol: The non-deuterated analog of (3-(Methoxy-D3)phenyl)methanol.

    (4-Methoxyphenyl)methanol: A structural isomer with the methoxy group in a different position.

    (3-Hydroxyphenyl)methanol: A compound with a hydroxyl group instead of a methoxy group.

Uniqueness

The primary uniqueness of this compound lies in its deuterium content. Deuterium’s heavier atomic mass compared to hydrogen results in different physical and chemical properties, such as altered reaction rates and stability. This makes the compound particularly valuable in research applications where isotopic labeling is required .

Eigenschaften

Molekularformel

C8H10O2

Molekulargewicht

141.18 g/mol

IUPAC-Name

[3-(trideuteriomethoxy)phenyl]methanol

InChI

InChI=1S/C8H10O2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3/i1D3

InChI-Schlüssel

IIGNZLVHOZEOPV-FIBGUPNXSA-N

Isomerische SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1)CO

Kanonische SMILES

COC1=CC=CC(=C1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.